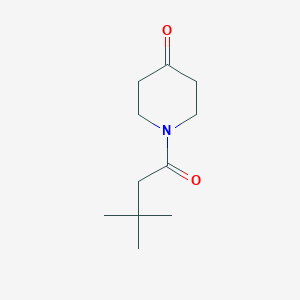

1-(3,3-Dimethylbutanoyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(3,3-Dimethylbutanoyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethylbutanoyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethylbutanoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)8-10(14)12-6-4-9(13)5-7-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAXEUDMNMTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016705-45-5 | |

| Record name | 1-(3,3-dimethylbutanoyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(tert-butylacetyl)piperidin-4-one as a Pharmaceutical Intermediate

[1]

Part 1: Executive Summary

1-(tert-butylacetyl)piperidin-4-one is a specialized heterocyclic building block characterized by a piperidin-4-one core N-acylated with a bulky 3,3-dimethylbutanoyl (tert-butylacetyl) group.[1] Unlike transient protecting groups (e.g., Boc, Fmoc), the tert-butylacetyl moiety is often retained in final drug candidates to serve as a lipophilic anchor .[1] This structural motif improves metabolic stability by blocking N-dealkylation and enhances hydrophobic interactions within receptor binding pockets, particularly in G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR5 antagonists, MC4R agonists) and protease inhibitors.[1]

Part 2: Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-(3,3-dimethylbutanoyl)piperidin-4-one |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| CAS Number | Not widely listed; Analogous to 79099-07-3 (N-Boc) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Stability | Stable under standard laboratory conditions; Hygroscopic |

Part 3: Synthesis Protocol

Objective: Preparation of 1-(tert-butylacetyl)piperidin-4-one from 4-piperidone hydrochloride monohydrate.

Reaction Scheme

The synthesis involves a Schotten-Baumann-type acylation or a standard amide coupling using 3,3-dimethylbutyryl chloride.[1]

Figure 1: Acylation pathway for the synthesis of the target intermediate.[1]

Step-by-Step Methodology

Reagents:

-

4-Piperidone hydrochloride monohydrate (1.0 eq)[1]

-

3,3-Dimethylbutyryl chloride (1.1 eq)[1]

-

Triethylamine (Et₃N) (2.5 eq) or Diisopropylethylamine (DIPEA)[1]

-

Dichloromethane (DCM) (Solvent, anhydrous)[1]

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-piperidone hydrochloride monohydrate (10 mmol) in anhydrous DCM (50 mL).

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Et₃N (25 mmol) over 10 minutes. The suspension will clear as the free base is formed, followed by the precipitation of triethylamine hydrochloride.

-

Acylation: Add 3,3-dimethylbutyryl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent polymerization or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).[1]

-

Work-up:

-

Purification: The crude oil is typically sufficiently pure (>95%) for downstream use. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).[1]

Critical Control Point: Ensure the 4-piperidone salt is fully neutralized before adding the acid chloride to maximize yield.

Part 4: Medicinal Chemistry Applications

This intermediate is a "divergent scaffold."[2][3] The ketone functionality at C4 allows for rapid elaboration into diverse pharmacophores, while the N-tert-butylacetyl group remains a constant "anchor."[1]

Module A: Reductive Amination (GPCR Ligand Synthesis)

The most common application is the conversion of the ketone to a secondary or tertiary amine, a motif found in CCR5 antagonists and Muscarinic antagonists.

Mechanism: Formation of an iminium ion followed by hydride reduction.[1]

Figure 2: Reductive amination workflow.

Protocol Highlight: Use Sodium triacetoxyborohydride (STAB) in DCE/AcOH.[1] STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts, making it preferred for late-stage functionalization [1].[1]

Module B: Spiro-Hydantoin Formation (Bucherer-Bergs Reaction)

Used to synthesize spiro-piperidine inhibitors (e.g., for MMP-12 or neurokinin receptors).[1]

Protocol:

-

Dissolve 1-(tert-butylacetyl)piperidin-4-one in 50% EtOH/H₂O.

-

Add (NH₄)₂CO₃ (3 eq) and KCN (1.2 eq).[1]

-

Heat to 60°C for 12 hours.

-

The product precipitates upon cooling; filter and wash with water.

Part 5: Quality Control & Stability[1]

| Test | Method | Acceptance Criteria |

| Identification | ¹H NMR (CDCl₃) | δ 1.04 (s, 9H, t-Bu), 2.25 (s, 2H, CH₂-CO), 2.44 (t, 4H, piperidine C3/C5), 3.78 (t, 4H, piperidine C2/C6).[1] |

| Purity | HPLC (C18, ACN/H₂O) | > 97.0% Area |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvent | GC-Headspace | DCM < 600 ppm |

Stability Note: Piperidin-4-ones can undergo self-condensation (aldol-type) if stored in basic conditions.[1] Store at 2–8°C under argon.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

-

Goel, K. K., et al. (2008).[1][2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

-

Gassama, A., et al. (2015).[1][4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

-

Sahu, S. K., et al. (2013).[1][5] "Piperidin-4-one: the potential pharmacophore."[1] Mini Reviews in Medicinal Chemistry. Link

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. e-journals.in [e-journals.in]

- 4. researchgate.net [researchgate.net]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Piperidin-4-one Scaffolds in Medicinal Chemistry

Executive Summary

The piperidin-4-one (4-piperidone) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for designing bio-active molecules.[1] Distinguished by its six-membered nitrogenous ring and a C-4 ketone functionality, this scaffold serves as a critical precursor for developing Monocarbonyl Analogs of Curcumin (MACs) , acetylcholinesterase (AChE) inhibitors, and cytotoxic agents.

This guide provides a technical deep-dive into the synthetic methodologies, structure-activity relationships (SAR), and mechanistic underpinnings of piperidin-4-one derivatives.[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Structural Versatility & Pharmacophore Mapping[2]

The piperidin-4-one core allows for multi-vectorial functionalization, enabling the fine-tuning of physicochemical properties (lipophilicity, pKa) and target selectivity.

| Position | Functional Potential | Medicinal Significance |

| N-1 | Alkylation/Acylation | Modulates solubility and bioavailability; critical for interaction with the anionic sub-site of AChE. |

| C-2 / C-6 | Aryl Substitution | Introduces hydrophobic bulk; defines stereochemistry (cis/trans) affecting receptor fit. |

| C-3 / C-5 | Sites for Claisen-Schmidt condensation to form | |

| C-4 | Carbonyl Group | H-bond acceptor; can be converted to oximes, hydrazones, or alcohols to alter polarity. |

Mechanistic Insight: The Michael Acceptor

A dominant strategy involves introducing benzylidene groups at C-3 and C-5. These

Synthetic Strategies & Protocols

The synthesis of highly substituted piperidin-4-ones relies on multicomponent reactions (MCRs) that are atom-economic and scalable.

Diagram 1: Synthetic Workflow (Petrenko-Kritschenko & Claisen-Schmidt)[2]

Caption: Step-wise construction of the pharmacophore from simple precursors to the bioactive bis(benzylidene) derivative.

Protocol A: Synthesis of 2,6-Diarylpiperidin-4-ones (Petrenko-Kritschenko)

Objective: Synthesis of 2,6-diphenylpiperidin-4-one.[2] Self-Validating Check: The product should precipitate as a white solid; MP 104–105°C.

-

Reactants: Dissolve ammonium acetate (0.05 mol) in ethanol (30 mL). Add benzaldehyde (0.1 mol) and acetone (0.05 mol).

-

Reaction: Heat the mixture gently to 50-60°C for 30 minutes, then allow it to stand at room temperature for 24 hours. The reaction is slow; turbidity indicates the onset of cyclization.

-

Workup: A white solid will precipitate. Filter the crude solid using a Buchner funnel.

-

Purification: Recrystallize from ethanol-ether (1:1).

-

Validation:

-

TLC: Silica gel, Hexane:EtOAc (7:3). Visualize with iodine vapor.

-

1H NMR (CDCl3): Look for the characteristic doublet of doublets for C-2/C-6 protons around

3.5-4.0 ppm.

-

Protocol B: Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones

Objective: Functionalization to create the cytotoxic Michael acceptor. Self-Validating Check: Distinct color change (Yellow/Orange) indicates conjugation.

-

Reactants: Dissolve piperidin-4-one hydrochloride (0.01 mol) and the substituted benzaldehyde (0.02 mol) in glacial acetic acid (15 mL).

-

Catalysis: Pass dry HCl gas through the solution for 20 minutes OR add 5 eq of concentrated HCl dropwise if gas is unavailable (less efficient).

-

Reaction: Stir at room temperature for 24-48 hours.

-

Workup: Pour the reaction mixture into crushed ice/water. Neutralize with saturated NaHCO3 or aqueous ammonia to precipitate the free base.

-

Purification: Filter the yellow/orange solid and recrystallize from ethanol/chloroform.

Therapeutic Applications & Case Studies

Oncology: The "MACs" (Monocarbonyl Analogs of Curcumin)

Piperidin-4-one analogs overcome the pharmacokinetic instability of curcumin while retaining its cytotoxicity.

Mechanism of Action:

The electrophilic

-

GSH Depletion: Increasing Reactive Oxygen Species (ROS).

-

Mitochondrial Dysfunction: Membrane depolarization and apoptosis.[3]

Diagram 2: Cytotoxic Mechanism (Covalent Inhibition)

Caption: The irreversible alkylation of cellular thiols triggers the apoptotic cascade in neoplastic cells.

Comparative Cytotoxicity Data (HCT-116 Colon Cancer) Data synthesized from Das et al. and Dimmock et al.

| Compound Code | Substituent (Ar) | IC50 ( | Selectivity Index (SI) | Note |

| Curcumin | 4-OH, 3-OMe | ~15.0 | Low | Poor bioavailability |

| H10 | 2-Cl | 0.8 | >10 | High potency, metabolic stability |

| B6 | 2-Br | 0.6 | >12 | Enhanced lipophilicity |

| Analog 1d | 4-NO2 | 2.5 | Moderate | Strong electron withdrawal |

Neurodegeneration: AChE Inhibitors

Substituted piperidin-4-ones mimic the choline structure, fitting into the anionic site of Acetylcholinesterase (AChE).

-

Key Insight: Introduction of a benzyl group at N-1 and electron-withdrawing groups (EWG) like -NO2 or -Cl on the benzylidene rings enhances binding affinity via

- -

Performance: Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one) demonstrated an IC50 of 12.55

M against AChE, comparable to Rivastigmine.[4]

Future Directions: PROTACs & Hybrid Molecules

The secondary amine at N-1 offers a perfect handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design. By linking a piperidin-4-one warhead (binding to a specific oncogene) to an E3 ligase ligand, researchers can induce targeted protein degradation rather than simple inhibition.

References

-

Das, U., et al. (2009).[5][6] Synthesis and cytotoxic properties of novel 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one derivatives. European Journal of Medicinal Chemistry.

-

Dimmock, J. R., et al. (1999).[5] Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[7][8] Journal of Medicinal Chemistry.

-

Parlar, S., et al. (2019).[4] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.[4][9][10][11] Organic Communications.

-

Liang, G., et al. (2009).[5] Synthesis and Anti-Inflammatory Activities of Mono-Carbonyl Analogs of Curcumin.[12][13] Bioorganic & Medicinal Chemistry Letters.

-

Petrenko-Kritschenko, P., & Lewin, N. (1907).[14] Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter dem Einfluss von Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Efficacy of the monocarbonyl curcumin analog C66 in the reduction of diabetes-associated cardiovascular and kidney complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Safety data sheet (SDS) for 1-(3,3-Dimethylbutanoyl)piperidin-4-one

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

This guide provides a comprehensive overview of the safety, handling, and scientific context for 1-(3,3-Dimethylbutanoyl)piperidin-4-one (CAS No. 944736-87-8). As a specialized chemical intermediate, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in the chemical nature of the piperidin-4-one scaffold, which is prevalent in medicinal chemistry and drug discovery.[1][2][3]

A specific, verified Safety Data Sheet for 1-(3,3-Dimethylbutanoyl)piperidin-4-one was not available in the public domain at the time of this writing. Therefore, the safety and handling information presented herein is expertly synthesized from data on structurally analogous piperidine derivatives and established principles of chemical safety.

Chemical Identity and Core Properties

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a derivative of piperidine, a foundational heterocyclic motif in pharmaceutical development.[2][3][4] Its structure features a piperidin-4-one core, N-acylated with a bulky tert-butyl group. This combination of a ketone and a tertiary amide dictates its chemical reactivity, physical properties, and, consequently, its safety profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[5] |

| Molecular Weight | 197.27 g/mol | PubChem[5] |

| CAS Number | 944736-87-8 | - |

| Appearance | Expected to be an off-white to yellow solid or a viscous liquid. | Analogous Compounds[6][7] |

| Predicted XlogP | 0.8 | PubChem[5] |

| Stability | Stable under recommended storage conditions. | Analogous Compounds[8][9] |

Hazard Identification and Toxicological Profile

The primary hazards associated with piperidine derivatives stem from their potential to cause irritation and the general risks associated with fine chemical powders or liquids.[9][10]

-

Skin and Eye Irritation: Direct contact may cause skin irritation.[11][12] The compound is expected to be a serious eye irritant. This is a common characteristic of small organic molecules, particularly those with polar functional groups capable of interacting with biological tissues.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[10][11] This is a mechanical and chemical effect common to many fine chemical powders.

-

Acute Toxicity (Oral): While specific data is unavailable, analogous compounds range from slightly to moderately toxic if swallowed.[13][14] Ingestion should always be avoided.

The diagram below illustrates the relationship between the chemical structure and its potential hazards.

Caption: Structure-Hazard Relationship Diagram.

Proactive Safety and Handling Protocols

A robust safety protocol is not merely a list of rules but a system that anticipates and mitigates risks. The handling of 1-(3,3-Dimethylbutanoyl)piperidin-4-one requires a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area.

-

Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood.[15] This prevents the inhalation of dust or aerosols and contains any potential spills.

-

Closed Systems: For larger-scale operations, using a closed system for transfers can further reduce the risk of exposure.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The choice of PPE must be deliberate and based on the identified hazards.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves, inspected before use.[16] | Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals. |

| Eye Protection | Safety glasses with side shields or goggles.[8] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin/Body Protection | Laboratory coat.[8][15] | Prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate. | Protects against inhalation of irritating dust or aerosols.[8] |

Safe Handling Workflow

The following workflow ensures a systematic and safe approach to handling the compound.

Caption: Standard Operating Procedure for Safe Handling.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and correct action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][15]

The following decision tree outlines the appropriate first aid response.

Caption: First Aid Decision Tree for Accidental Exposure.

Fire and Explosion Hazard Management

While not classified as flammable, like most organic compounds, 1-(3,3-Dimethylbutanoyl)piperidin-4-one will burn if exposed to a significant ignition source.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]

-

Hazardous Decomposition Products: Combustion will produce toxic gases, primarily oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[15]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

-

Spill Cleanup:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.

-

For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[8]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a chemical waste container.

-

-

Waste Disposal: Dispose of waste material at an approved hazardous waste treatment facility. Do not allow the product to enter drains or waterways.[16] All disposal practices must comply with local, state, and federal regulations.

Storage and Stability

Correct storage ensures the compound's integrity and prevents the formation of hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][15]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these may cause vigorous, exothermic reactions.[8][10]

Application in a Research Context: The Role of Piperidin-4-ones

Beyond its immediate safety data, it is crucial for researchers to understand the scientific value of 1-(3,3-Dimethylbutanoyl)piperidin-4-one. The piperidin-4-one core is a highly versatile synthetic intermediate.[1]

-

Building Block for Piperidines: The ketone functionality at the 4-position is a prime site for chemical modification. It can be readily converted to an amine via reductive amination, an alcohol via reduction, or used in various carbon-carbon bond-forming reactions.[17] This allows for the synthesis of diverse libraries of 4-substituted piperidines.

-

Importance in Drug Discovery: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its inclusion in a molecule can improve physicochemical properties such as solubility and basicity, which are critical for bioavailability and target engagement.[4] This compound, with its specific N-acyl group, serves as a starting point for creating novel drug candidates, potentially for N-type calcium channel blockers or other targets.[18]

The synthesis of piperidin-4-one derivatives is an active area of research, with numerous methods developed for their efficient construction.[19][20] Understanding the reactivity of this intermediate is key to its successful use in multi-step synthetic campaigns aimed at discovering new therapeutic agents.

References

- Fisher Scientific. (2010, October 23). Safety Data Sheet: 1-Methyl-4-piperidone.

- Chemical Bull. (n.d.). Material Safety Data Sheet.

- USP. (2020, February 21). USP SDS US.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- PubChem. (n.d.). 1-(3,3-dimethylbutanoyl)piperidin-4-one.

- Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-aminopiperidine-1-carboxylate.

- Sigma-Aldrich. (2023, September 25). Safety Data Sheet: Piperidine.

- Cato Research Chemicals. (2023, June 10). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethylpiperidin-4-amine.

- Thermo Fisher Scientific. (2023, September 7). Safety Data Sheet: 1-(.beta.-Phenethyl)-4-piperidone.

- Fisher Scientific. (2023, September 22). Safety Data Sheet: 3-Carbethoxy-4-piperidone hydrochloride.

- MilliporeSigma. (2023, September 25). Safety Data Sheet: Piperidine.

- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

- D'yachenko, I. A., & Varlamov, A. V. (2021).

- ChemSynthesis. (n.d.). 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one.

- Sigma-Aldrich. (2023, October 27). Safety Data Sheet.

- Hu, Y., et al. (n.d.).

- Manimekalai, A., & Krishnan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- U.S. Army Public Health Center. (2022, March). Toxicology Report No. S.0052729.5-18.

- Google Patents. (n.d.). CN106432232A - Synthesis method of 1- piperidin-4-yl -1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.

- PubChem. (n.d.). Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113085.

- Archer, S., et al. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of the American Chemical Society, 79(21), 5784–5788.

- Rajkumar, K., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Horikawa, Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.

- BOC Sciences. (n.d.). Piperidines.

- Karcz, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116599.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 1-(3,3-dimethylbutanoyl)piperidin-4-one (C11H19NO2) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.es [fishersci.es]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | C12H24N2O2 | CID 10171391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide | C22H30N4O3S | CID 89702519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one | C11H21NO | CID 64063300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]

- 15. zycz.cato-chem.com [zycz.cato-chem.com]

- 16. chemicalbull.com [chemicalbull.com]

- 17. researchgate.net [researchgate.net]

- 18. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrevlett.com [chemrevlett.com]

- 20. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination using 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Executive Summary

This guide details the reductive amination of 1-(3,3-Dimethylbutanoyl)piperidin-4-one , a versatile intermediate used in the synthesis of pharmacologically active 4-aminopiperidines (e.g., analgesics, neurokinin antagonists). The presence of the bulky 3,3-dimethylbutanoyl (tert-butyl acetyl) amide group at the

We present two validated protocols:

-

Method A (The Standard): Sodium Triacetoxyborohydride (STAB) mediated reduction. Best for primary and unhindered secondary amines.

-

Method B (The Scavenger): Titanium(IV) Isopropoxide mediated condensation followed by borohydride reduction. Best for weakly nucleophilic or sterically hindered amines.

Molecule Profile & Chemo-Physical Properties

| Property | Data | Relevance to Protocol |

| Compound | 1-(3,3-Dimethylbutanoyl)piperidin-4-one | Substrate (Ketone) |

| CAS Number | 221180-26-3 | Verification |

| Molecular Weight | 197.27 g/mol | Stoichiometry calculations |

| LogP (Calc) | ~1.8 - 2.2 | Indicates good solubility in DCE, THF, and DCM. |

| Functional Groups | Ketone (C4), Amide (N1) | Critical: The N1-amide is non-basic. Unlike N-benzyl piperidones, this substrate does not buffer the reaction mixture, making the addition of acetic acid (AcOH) essential for imine formation. |

Mechanistic Insight

Reductive amination is a biphasic process: Imine Formation (equilibrium) followed by Reduction (irreversible).

-

The Challenge: The ketone at C4 is moderately hindered by the ring chair conformation.

-

The Solution: Use a selective reducing agent (STAB) that reduces the iminium ion faster than the ketone. This allows the reaction to proceed without isolating the unstable imine intermediate (One-Pot Procedure).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway. Note that STAB preferentially reduces the Iminium Ion over the starting Ketone.[1]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Recommended for: Primary amines (alkyl/aryl) and unhindered secondary amines.

Rationale: STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the ketone and amine form an equilibrium with the iminium species. STAB reduces the iminium species ~100x faster than the ketone, preventing the formation of the alcohol side-product (1-(3,3-dimethylbutanoyl)piperidin-4-ol).

Reagents:

-

Ketone: 1.0 equiv[2]

-

Amine: 1.1 – 1.2 equiv

-

NaBH(OAc)3: 1.4 – 1.5 equiv

-

Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is preferred for reaction rate, but THF is a greener alternative.

Step-by-Step Protocol:

-

Dissolution: In a dry reaction vial equipped with a stir bar, dissolve 1-(3,3-dimethylbutanoyl)piperidin-4-one (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes at Room Temperature (RT) to establish the imine equilibrium.

-

Self-Validating Check: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

-

-

Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT under nitrogen/argon for 2–16 hours.

-

Monitoring: Check via LCMS or TLC. Look for the disappearance of the ketone (m/z 197 + H).

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Recommended for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.

Rationale: Ti(OiPr)4 acts as a strong Lewis Acid to activate the carbonyl and, crucially, as a water scavenger . It drives the equilibrium completely to the imine/enamine side before the reducing agent is introduced.

Reagents:

-

Ketone: 1.0 equiv[2]

-

Amine: 1.1 – 1.2 equiv

-

Ti(OiPr)4: 1.2 – 1.5 equiv

-

Reductant: NaBH4 (Sodium Borohydride) or NaCNBH3.[3]

-

Solvent: Neat (no solvent) or THF.

Step-by-Step Protocol:

-

Complexation: In a dry flask under inert atmosphere, mix 1-(3,3-dimethylbutanoyl)piperidin-4-one (1.0 equiv) and the Amine (1.1 equiv).

-

Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) dropwise.

-

Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF.

-

-

Imine Formation: Stir at RT for 2–6 hours (or 50°C for 2 hours if the amine is very hindered).

-

Self-Validating Check: Take a small aliquot, quench with MeOH, and run LCMS. You should see exclusively the Imine mass (M_ketone + M_amine - 18). If ketone remains, stir longer.

-

-

Dilution & Reduction: Dilute the mixture with absolute Ethanol or MeOH (approx 2-3 mL per mmol). Carefully add NaBH4 (1.5 equiv) in portions. (Caution: Exothermic/Hydrogen evolution).

-

Quench (The "Rochelle" Method): After reaction completion (1-2 hours), add water. A white precipitate (TiO2) will form, causing an emulsion.

-

Crucial Step: Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The mixture will separate into two clear layers.

-

-

Workup: Extract the aqueous layer with EtOAc.

Troubleshooting & Optimization Logic

Use this decision tree to select the correct parameters.

Figure 2: Protocol Selection and Optimization Logic.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6]J. Org.[3][4][5][6] Chem. 1996, 61, 3849–3862.[4][5][6] Link

-

Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[4][9]J. Org.[3][5][6] Chem. 1995, 60, 4928–4929. Link

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3]J. Org.[3][4][5][6] Chem. 1990, 55, 2552–2554.[3] Link

-

Kudzma, L. V. ; Severinak, J. M.; Benvenga, M. J. 4-Anilidopiperidine Analgesics.J. Med. Chem. 1989, 32, 2534–2542. (Context for 4-piperidone scaffolds). Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Use of 1-(3,3-Dimethylbutanoyl)piperidin-4-one in the Synthesis of Complex Spirocyclic Scaffolds for Drug Discovery

Introduction: The Significance of Three-Dimensionality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, sp²-rich molecular architectures towards more three-dimensional, sp³-rich scaffolds.[1] Spirocyclic compounds, which feature two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and defined three-dimensional geometry offer a superior platform for interacting with the complex topographies of biological targets, often leading to enhanced potency and selectivity.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its incorporation into a spirocyclic system can enforce specific conformations and introduce novel vectors for substitution, which are highly desirable attributes in drug design.[2]

This application note provides a detailed guide to the strategic use of 1-(3,3-Dimethylbutanoyl)piperidin-4-one, also known as N-pivaloyl-4-piperidone, as a versatile building block in the synthesis of complex spirocyclic systems, with a particular focus on the construction of medicinally relevant dispirooxindole-pyrrolidine-piperidine scaffolds.

Strategic Considerations: The Role of the N-Pivaloyl Group and the Synthetic Blueprint

The choice of the N-protecting group on the piperidin-4-one precursor is a critical parameter that can influence reaction outcomes. The 3,3-dimethylbutanoyl (pivaloyl) group is a bulky N-acyl substituent that serves several key purposes:

-

Conformational Rigidity: The steric hindrance imparted by the t-butyl moiety of the pivaloyl group can lock the piperidine ring into a more defined chair conformation, which can influence the stereochemical course of subsequent reactions.

-

Electronic Effects: As an electron-withdrawing acyl group, it modulates the reactivity of the piperidone, particularly the acidity of the α-protons, which is crucial for the initial condensation step.

-

Stability and Deprotection: The pivaloyl group is known for its high stability under a range of reaction conditions, yet it can be removed when desired, offering flexibility in late-stage synthetic modifications.

Our synthetic strategy is a two-stage process that culminates in a highly efficient multicomponent reaction. This approach is designed to rapidly generate molecular complexity from simple, commercially available starting materials.

Figure 1: Two-stage synthetic workflow.

Reaction Mechanisms: A Stepwise Look into Spirocycle Formation

The core of this synthetic approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3] This reaction is a powerful tool for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines.[4][5]

-

Dipolarophile Synthesis (Claisen-Schmidt Condensation): The synthesis of the dipolarophile, an N-pivaloyl-3,5-bis(arylidene)-4-piperidone, is achieved through a base-catalyzed Claisen-Schmidt condensation. The α-protons of 1-(3,3-Dimethylbutanoyl)piperidin-4-one are sufficiently acidic to be deprotonated, and the resulting enolate undergoes condensation with two equivalents of an aromatic aldehyde.

-

Azomethine Ylide Generation: The azomethine ylide is generated in situ from the condensation of isatin with an α-amino acid, such as sarcosine or L-proline. This reaction proceeds via a decarboxylative pathway, where the loss of carbon dioxide drives the formation of the reactive 1,3-dipole.[6]

-

[3+2] Cycloaddition: The generated azomethine ylide then undergoes a highly regio- and stereoselective 1,3-dipolar cycloaddition reaction with one of the exocyclic double bonds of the N-pivaloyl-3,5-bis(arylidene)-4-piperidone dipolarophile. This concerted pericyclic reaction leads to the formation of the spiro-pyrrolidine ring, creating two new stereocenters and the characteristic dispiro architecture.[7][8]

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar dispirooxindole-piperidine systems and are presented as a robust starting point for research and development.[9][10]

Protocol 1: Synthesis of the Dipolarophile - 1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(3,3-Dimethylbutanoyl)piperidin-4-one | 197.28 | 10 | 1.97 g |

| Benzaldehyde | 106.12 | 22 | 2.24 mL |

| Ethanol | - | - | 40 mL |

| 10% Aqueous Sodium Hydroxide | - | - | 10 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1.97 g, 10 mmol) and ethanol (40 mL).

-

Stir the mixture at room temperature until the piperidone has completely dissolved.

-

Add benzaldehyde (2.24 mL, 22 mmol) to the solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10% aqueous sodium hydroxide (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).

-

Dry the product under vacuum to afford the title compound as a yellow solid.

Protocol 2: Synthesis of the Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] Scaffold

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass |

| Isatin | 147.13 | 1.2 | 177 mg |

| Sarcosine | 89.09 | 1.2 | 107 mg |

| 1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one | 373.50 | 1.0 | 374 mg |

| Absolute Ethanol | - | - | 10 mL |

Procedure:

-

To a 50 mL round-bottom flask, add isatin (177 mg, 1.2 mmol), sarcosine (107 mg, 1.2 mmol), and 1-(3,3-Dimethylbutanoyl)-3,5-bis(phenylmethylene)piperidin-4-one (374 mg, 1.0 mmol).[7]

-

Add absolute ethanol (10 mL) and a magnetic stir bar.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. A solid precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and then with n-hexane (2 x 5 mL).

-

Recrystallize the crude product from ethanol to obtain the pure dispiro compound.[7]

Troubleshooting and Optimization

-

Low Yield in Dipolarophile Synthesis: If the yield of the bis(arylidene)piperidone is low, ensure that the temperature is kept low during the addition of the base to minimize side reactions. The reaction time can also be extended.

-

No Precipitation in Cycloaddition: If the spirocyclic product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. Alternatively, adding a small amount of a non-polar solvent like hexane may aid in precipitation.

-

Diastereoselectivity: The diastereoselectivity of the 1,3-dipolar cycloaddition is generally high. However, it can be influenced by the solvent and temperature. Screening different solvents (e.g., methanol, acetonitrile, toluene) may optimize the diastereomeric ratio.

Conclusion

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a highly valuable and versatile building block for the synthesis of complex spirocyclic scaffolds. The robust nature of the N-pivaloyl group, combined with the efficiency of the 1,3-dipolar cycloaddition multicomponent reaction, provides a powerful strategy for the rapid generation of diverse and medicinally relevant spirooxindole-piperidine derivatives. This approach offers significant advantages in terms of atom economy, step efficiency, and the ability to construct intricate three-dimensional molecules, making it a compelling methodology for researchers in drug discovery and organic synthesis.

References

-

Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] and Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] Derivatives. National Institutes of Health. [Link]

-

Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. ACS Publications. [Link]

-

Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. RSC Publishing. [Link]

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. National Institutes of Health. [Link]

-

Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. National Institutes of Health. [Link]

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications. [Link]

-

Azomethine ylide. Wikipedia. [Link]

-

Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

-

Diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition of azomethine ylides to 3-phenacylideneoxindoles and evaluation of their cytotoxicity. National Institutes of Health. [Link]

-

Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journals. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. interesjournals.org [interesjournals.org]

- 7. Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]: Expedient Experimental and Theoretical Insights into Polar [3 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Scalable synthesis methods for 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Technical Application Note: Scalable Manufacturing of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Executive Summary

This guide details the scalable synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one , a critical intermediate for pharmaceutical scaffolds including chemokine receptor antagonists and calcium channel blockers. The protocol addresses the primary challenge of 4-piperidone instability (self-aldol condensation) by utilizing a biphasic Schotten-Baumann acylation strategy. This method ensures high throughput, minimal impurity formation, and simplified workup suitable for kilo-scale production.

Strategic Route Analysis

The synthesis centers on the N-acylation of 4-piperidone. Two primary routes were evaluated based on atom economy, cost, and scalability.

| Feature | Route A: Acid Chloride (Selected) | Route B: Amide Coupling (Alternative) |

| Reagents | 3,3-Dimethylbutanoyl chloride | 3,3-Dimethylbutanoic acid + EDC/HATU |

| Cost | Low (Commodity reagents) | High (Coupling agents required) |

| Atom Economy | High (HCl byproduct) | Low (Urea/Peptide byproducts) |

| Scalability | Excellent (Exotherm controlled by addition rate) | Moderate (Solubility issues with urea byproducts) |

| Purification | Liquid-Liquid Extraction (LLE) | Column Chromatography often required |

Decision: Route A is the "Gold Standard" for manufacturing. It utilizes the robust reactivity of the acid chloride while mitigating the instability of the piperidone free base through rapid acylation in a biphasic system.

Reaction Scheme & Mechanism

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride. The base (inorganic carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the acetal-sensitive piperidone moiety (if protected) or the ketone itself.

Figure 1: Reaction pathway for the Schotten-Baumann acylation.

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor (10L - 100L) with overhead stirring and internal temperature probe.

-

Reagents:

-

4-Piperidone Hydrochloride Monohydrate (1.0 equiv)

-

3,3-Dimethylbutanoyl Chloride (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) - Preferred over NaOH to minimize enolate formation/polymerization. -

Dichloromethane (DCM) or Toluene (Solvent).

-

Water (Solvent).

-

Step-by-Step Procedure (Biphasic Method)

Step 1: Charge and Dissolution

-

Charge Water (5 vol) and

(2.5 equiv) to the reactor. Stir until fully dissolved. -

Cool the aqueous solution to 0–5 °C .

-

Add 4-Piperidone HCl Monohydrate (1.0 equiv) to the reactor.

-

Note: The salt will dissolve, and the free base will be liberated in situ. The low temperature prevents the unstable free base from self-condensing before acylation.

-

-

Add DCM (5 vol) to the reactor. Increase stirring speed to ensure vigorous mixing of the biphasic system.

Step 2: Controlled Acylation 5. Prepare a solution of 3,3-Dimethylbutanoyl Chloride (1.1 equiv) in DCM (2 vol) . 6. Add the acid chloride solution dropwise to the reactor over 60–90 minutes , maintaining the internal temperature < 10 °C .

- Critical Control Point: Exotherm control is vital. If the temperature rises >15 °C, pause addition.

- After addition is complete, allow the reaction to warm to 20–25 °C and stir for 2–4 hours .

Step 3: Reaction Monitoring (IPC) 8. Sample the organic layer for HPLC or TLC analysis.

- Target: < 2% unreacted 4-Piperidone.

Step 4: Workup & Isolation 9. Stop stirring and allow phases to separate (15–30 min). 10. Drain the lower organic layer (DCM contains product). 11. Re-extract the aqueous layer with DCM (2 vol) to recover residual product. Combine organic layers. 12. Acid Wash: Wash combined organics with 1M HCl (3 vol) .

- Purpose: Removes unreacted piperidone amine and any inorganic salts.

- Base Wash: Wash organics with Sat.

- Purpose: Removes unreacted 3,3-dimethylbutanoic acid (hydrolysis byproduct).

- Brine Wash: Wash with Sat. NaCl (3 vol) .

- Dry over anhydrous

Step 5: Purification

-

Crude State: The product is typically a viscous pale-yellow oil or low-melting solid.

-

Distillation: For high purity (>98%), perform Kugelrohr or wiped-film distillation under high vacuum (0.1 - 0.5 mmHg).

-

Crystallization (Optional): If solid, recrystallize from Hexane/EtOAc (4:1).

Process Flow Diagram

Figure 2: Operational workflow for the isolation of the target amide.

Process Safety & Troubleshooting

| Issue | Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is dry; increase acid chloride equivalents to 1.2. |

| Impurity: Dimer | Self-condensation of piperidone | Maintain temp < 5°C during free-basing; Ensure rapid stirring. |

| Emulsion | Surfactant effect of amide | Filter biphasic mixture through Celite pad; Add brine. |

| Color (Dark) | Oxidation / Polymerization | Perform reaction under Nitrogen atmosphere; Keep workup temp < 45°C. |

Safety Note: 3,3-Dimethylbutanoyl chloride is corrosive and a lachrymator. Handle in a fume hood. 4-Piperidone HCl is a respiratory irritant.

References

-

Reaction Methodology (Schotten-Baumann)

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Application to Piperidones: Comins, D. L., et al. "Synthesis of 4-piperidones." Journal of Organic Chemistry, 2001, 66, 2181-2182. Link

-

Reagent Data

-

Related Pharmaceutical Applications

-

Prodrug Scaffolds: "Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs..." Journal of Medicinal Chemistry, 2022.[1] (Demonstrates use of 3,3-dimethylbutanoyl group for PK modulation). Link

-

Calcium Channel Blockers: "N-piperidinyl acetamide derivatives as calcium channel blockers." US Patent 8,569,344.[2] Link

-

Sources

Application Note: Strategic Functionalization of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Introduction: The "Neopentyl-Like" Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds.[1] However, the N-substituent plays a critical role in pharmacokinetics (PK) and binding affinity.[1]

The specific scaffold 1-(3,3-Dimethylbutanoyl)piperidin-4-one (referred to herein as Compound 1 ) represents a strategic intermediate. Unlike standard N-acetyl or N-Boc derivatives, the 3,3-dimethylbutanoyl tail mimics a leucine residue or a lipophilic neopentyl group.[1] This moiety provides:

-

Metabolic Stability: The steric bulk of the tert-butyl group adjacent to the carbonyl (separated by one methylene) hinders enzymatic hydrolysis of the amide bond.[1]

-

Lipophilic Filling: It effectively fills hydrophobic pockets in GPCRs (e.g., CCR5, opioid receptors) without introducing the pi-stacking liabilities of aromatic rings.[1]

This guide details the high-fidelity functionalization of the C-4 ketone to access diverse pharmacophores, ensuring chemoselectivity in the presence of the potentially reactive amide tail.[1]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Before functionalization, ensure the integrity of the starting material.[1] The C-4 ketone is electronically activated by the electron-withdrawing N-acyl group (via inductive effects), making it highly susceptible to nucleophilic attack.

Preparation of the Core (Compound 1)

If not purchased, Compound 1 is best synthesized via Schotten-Baumann conditions to avoid O-acylation of the enol form.

-

Reagents: 4-Piperidone monohydrate hydrochloride, 3,3-Dimethylbutanoyl chloride, Triethylamine (TEA), DCM.[1]

-

Key Insight: Maintain temperature <0 °C during acid chloride addition to prevent exotherms that degrade the labile piperidone free base.[1]

Quantitative Data: Reactivity Comparison

| Electrophile | Steric Bulk (A-value approx) | Relative Rate (Reductive Amination) | Chemoselectivity Risk |

| Compound 1 | High (Remote t-Bu) | 0.85 (vs N-Acetyl) | Low (Amide is stable) |

| N-Boc-4-piperidone | High (Carbamate) | 0.90 | Medium (Acid labile) |

| N-Benzyl-4-piperidone | Medium | 1.00 (Reference) | High (N-debenzylation) |

Protocol A: Reductive Amination (The Workhorse)[1]

The most common transformation for Compound 1 is the installation of an amine at C-4 to generate 4-aminopiperidines.

Challenge: Avoiding the reduction of the C-4 ketone to the alcohol (4-hydroxypiperidine) before the imine forms. Solution: Use of Sodium Triacetoxyborohydride (STAB), which is less reactive toward ketones than imines.[1]

Step-by-Step Protocol

Target: N-Substituted-1-(3,3-dimethylbutanoyl)piperidin-4-amine

-

Imine Formation (Equilibrium):

-

Charge a reaction vessel with Compound 1 (1.0 equiv) and dry 1,2-Dichloroethane (DCE) [0.2 M].

-

Critical Step: Add Acetic Acid (1.0 equiv).[1]

-

Mechanism:[3][4][5] The acid catalyzes the dehydration of the hemiaminal to the iminium ion.[1] Without this, conversion stalls for sterically hindered amines.[1]

-

Stir at Room Temperature (RT) for 1–2 hours.

-

-

Reduction:

-

Workup:

-

Purification:

-

Flash chromatography (MeOH/DCM gradient with 1% NH₄OH).[1]

-

Author's Note: Do not use NaCNBH₃ unless absolutely necessary (toxicity). NaBH₄ is too strong and will yield significant alcohol byproduct.[1]

Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Rigidifying the piperidine into a spirocycle constrains the vector of the N-tail, often improving potency.[1]

Target: 8-(3,3-Dimethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Step-by-Step Protocol

-

Reagent Prep:

-

Cyclization:

-

Isolation:

Protocol C: Chemoselective Grignard Addition

Adding carbon nucleophiles to Compound 1 is risky because the N-acyl group (amide) is also electrophilic. However, the ketone is kinetically more reactive at low temperatures.[1]

Target: 4-Aryl-4-hydroxy-1-(3,3-dimethylbutanoyl)piperidine

Step-by-Step Protocol

-

Setup:

-

Flame-dry a 3-neck flask under Argon.

-

Dissolve Compound 1 (1.0 equiv) in anhydrous THF [0.3 M].

-

Cool to -78 °C (Dry ice/Acetone). This is non-negotiable for chemoselectivity.

-

-

Addition:

-

Equilibration:

-

Stir at -78 °C for 1 hour.

-

Allow to warm only to 0 °C before quenching. Do not reflux.[1]

-

-

Quench:

-

Quench with saturated NH₄Cl solution at 0 °C.

-

Troubleshooting: If you observe cleavage of the amide (loss of the 3,3-dimethylbutanoyl group), switch to organocerium reagents (Grignard + anhydrous CeCl₃), which are highly selective for ketones over amides/esters.[1]

Visualization & Logic Pathways

Diagram 1: Divergent Synthesis Map

This diagram illustrates the functionalization landscape of the C-4 ketone.

Caption: Divergent synthetic pathways from the core ketone scaffold to high-value medicinal chemistry intermediates.

Diagram 2: Reductive Amination Decision Logic

This flowchart guides the researcher in selecting the correct conditions based on the amine partner.[1]

Caption: Decision matrix for optimizing reductive amination conditions based on amine nucleophilicity and sterics.

References

-

Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Sengoden, M., et al. (2017).[1][5] "Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization." Organic Letters. Link[1]

-

Borch, R. F., et al. (1971).[1][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][7] Link[1]

-

Organic Syntheses. (2013). "Preparation of Piperidines." Organic Syntheses, Coll.[1][4] Vol. 10. Link

-

PubChem. (2023).[1] "4-Piperidone Compound Summary." National Library of Medicine.[1] Link

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines with N-Alkylanilines [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Solvent selection for 1-(3,3-Dimethylbutanoyl)piperidin-4-one reactions

Application Note: Optimizing Solvent Systems for the Functionalization of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

Abstract

1-(3,3-Dimethylbutanoyl)piperidin-4-one is a critical pharmacophore intermediate, most notably recognized as the "right-hand" ketone fragment in the synthesis of the CCR5 antagonist Maraviroc (UK-427,857) . Its unique structure combines a polar piperidinone core with a bulky, lipophilic tert-butyl-like tail (3,3-dimethylbutanoyl). This duality presents specific solubility challenges: the molecule requires solvents that accommodate its steric bulk while facilitating polar functional group transformations. This guide provides an evidence-based framework for solvent selection, focusing on reductive amination protocols, solubility matrices, and self-validating experimental workflows.

Physicochemical Analysis & Solubility Profile

The molecule consists of two distinct domains that dictate its solvent compatibility:

-

The Core (Polar): The piperidin-4-one ring contains a ketone and a tertiary amide. These groups possess significant dipole moments, necessitating solvents with moderate polarity.

-

The Tail (Lipophilic): The 3,3-dimethylbutanoyl group adds substantial steric bulk and lipophilicity, significantly improving solubility in non-polar organic solvents compared to a naked piperidinone.

Solubility Matrix

Data extrapolated from process development literature for Maraviroc intermediates.

| Solvent Class | Specific Solvent | Solubility Rating | Application Suitability |

| Chlorinated | Dichloromethane (DCM) | Excellent | Ideal for small-scale synthesis and initial reductive aminations. Solubilizes both the ketone and most amine partners. |

| Carboxylic Acids | Glacial Acetic Acid (AcOH) | High | Process Standard. Acts as both solvent and catalyst for reductive amination. Excellent for scale-up. |

| Aromatic | Toluene | Good | Useful for high-temperature condensations (Dean-Stark) or azeotropic drying. |

| Ethers | THF, 2-MeTHF | Good | Preferred for Grignard additions or Wittig reactions. Requires anhydrous conditions. |

| Alcohols | Methanol, Ethanol | Moderate | Good for NaBH₄ reductions, but slower kinetics for bulky reductive aminations compared to AcOH systems. |

| Aqueous | Water | Poor | Insoluble at neutral pH. Solubility improves only under highly acidic conditions (protonation of amide/ketone is difficult). |

Reaction-Specific Solvent Selection

Selection must be driven by the reaction mechanism. The steric hindrance of the tert-butyl group generally does not affect the ketone (C4 position), but it influences the aggregation state and solubility in non-polar media.

A. Reductive Amination (The Maraviroc Route)

This is the primary application of this intermediate. The goal is to couple the ketone with a secondary amine (e.g., a tropane derivative).

-

Recommended System: Acetic Acid (Glacial) or DCM + AcOH (10%) .

-

Mechanistic Insight: The formation of the iminium ion intermediate is the rate-determining step. Glacial acetic acid serves a dual purpose: it solubilizes the lipophilic ketone and protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.

-

Reducing Agent Compatibility: Sodium Triacetoxyborohydride (STAB) is stable in AcOH and DCM, making it the reagent of choice over NaCNBH₃ (toxic) or NaBH₄ (too reactive/requires methanol).

B. Organometallic Addition (Grignard/Lithium)

-

Recommended System: Anhydrous THF or Diethyl Ether .

-

Critical Constraint: The amide proton is absent (tertiary amide), preventing deprotonation side reactions. However, the solvent must be strictly anhydrous. DCM is incompatible with Grignard reagents.

C. Wittig Olefination

-

Recommended System: Toluene or THF .

-

Insight: Toluene allows for higher reaction temperatures if the ylide is stabilized or sterically hindered.

Decision Logic for Solvent Selection

The following diagram illustrates the decision pathway for selecting the optimal solvent based on the intended chemical transformation.

Figure 1: Solvent decision tree based on reaction mechanism requirements.

Detailed Protocol: Reductive Amination (Maraviroc Coupling)

This protocol is adapted from the optimized Pfizer process route (Wood et al., 2008). It is designed to be self-validating via in-process controls (IPC).

Objective: Coupling of 1-(3,3-Dimethylbutanoyl)piperidin-4-one with a secondary amine (e.g., Tropane derivative) using STAB.

Materials:

-

Ketone: 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1.0 equiv)

-

Amine: Target secondary amine (1.0 - 1.1 equiv)

-

Solvent: Glacial Acetic Acid (Process Grade) OR DCM/AcOH (10:1 ratio for small scale)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Quench: 15% NaOH solution

Step-by-Step Methodology:

-

Dissolution (T=0):

-

Charge the reaction vessel with the Amine and the Ketone.[1]

-

Add Glacial Acetic Acid (approx. 10 volumes relative to ketone mass).

-

Observation: The mixture should become homogeneous. If using DCM/AcOH, ensure full dissolution before proceeding.

-

Mechanism:[2][3] Acid catalyzes the formation of the iminium ion equilibrium.[1]

-

-

Iminium Formation (T+30 min):

-

Stir at 20–25°C for 30 minutes.

-

IPC Check (Optional): Take an aliquot, quench in MeOH, and check via LCMS. You may see the imine mass (M+Amine+Ketone-H2O), though it is often transient.

-

-

Reduction (T+45 min):

-

Cool the mixture to 10–15°C (exothermic addition).

-

Add STAB portion-wise over 20 minutes. Maintain temperature < 25°C.

-

Safety: Evolution of hydrogen gas is minimal with STAB compared to NaBH4, but ensure venting.

-

-

Reaction Monitoring (T+3 hrs):

-

Stir at room temperature.

-

Validation Step: Perform TLC (System: 10% MeOH in DCM + 1% NH4OH) or HPLC.

-

Criteria: Ketone starting material should be < 2%.

-

-

Workup (Critical for Purity):

-

Dilute reaction mixture with water (5 volumes).

-

Slowly add 15% NaOH solution while cooling until pH > 10. Caution: Exothermic neutralization.

-

Extract with Ethyl Acetate (3 x 5 volumes). The lipophilic tail of the product ensures excellent partitioning into EtOAc.

-

Wash organics with brine, dry over MgSO₄, and concentrate.

-

-

Crystallization:

-

The crude product often crystallizes from Ethyl Acetate/Heptane upon cooling.

-

Troubleshooting & Impurity Profile

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Incomplete iminium formation. | Increase reaction time before adding STAB. Ensure AcOH is used (catalysis). |

| Alcohol Impurity | Direct reduction of ketone. | The iminium formation is too slow. Add molecular sieves or increase amine equivalents. |

| Gumming/Oiling | Solvent polarity mismatch. | If using DCM, switch to EtOAc for workup. The product is lipophilic; ensure the aqueous phase is basic (pH > 10) to free-base the amine. |

Workflow Visualization

Figure 2: Validated workflow for the reductive amination of 1-(3,3-Dimethylbutanoyl)piperidin-4-one.

References

-

Price, D. A., et al. (2005).[3][4][5] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.[3][4]

-

Wood, A., et al. (2008).[3][4] "The development of a robust, large-scale process to UK-427,857 (Maraviroc)." Organic Process Research & Development, 12(6), 1104-1113.[3][4]

-

Haycock-Lewandowski, S. J., et al. (2008).[3][4] "Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist."[3][4][6] Organic Process Research & Development, 12(6), 1094-1103.[3][4]

Sources

Application Note: Fischer Indole Synthesis of N-(3,3-Dimethylbutanoyl)-γ-Carbolines

Executive Summary & Scientific Context

The Fischer Indole Synthesis remains the premier method for constructing the tetrahydro-γ-carboline (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) scaffold. This tricyclic core is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including antihistamines (Mebhydrolin), antipsychotics (Carbidine), and neuroprotective agents (Latrepirdine analogs).

This Application Note focuses on a specific, high-value precursor: 1-(3,3-Dimethylbutanoyl)piperidin-4-one . The N-acyl substituent—a 3,3-dimethylbutanoyl (or tert-butylacetyl) group—incorporates significant lipophilicity and steric bulk without the metabolic instability associated with simple esters. Unlike acid-labile protecting groups (e.g., Boc), this amide linkage is robust enough to survive the harsh acidic conditions of the Fischer cyclization, allowing for the direct isolation of N-functionalized carbolines.

Key Technical Challenges

-

Steric Hindrance: The bulky tert-butyl tail can influence the solubility profile and aggregation state of the hydrazone intermediate.

-

Regioselectivity: While 4-piperidones are symmetric, ensuring complete conversion to the "ene-hydrazine" tautomer is critical to avoid side reactions.

-

Acid Stability: The protocol must balance acidity high enough to catalyze the [3,3]-sigmatropic rearrangement while preserving the amide bond.

Chemical Reaction & Mechanism

The transformation proceeds via the condensation of a phenylhydrazine with the ketone precursor, followed by acid-catalyzed rearrangement and ammonia loss.[1][2]

Reaction Scheme

Precursor: 1-(3,3-Dimethylbutanoyl)piperidin-4-one (1 ) Reagent: Phenylhydrazine Hydrochloride (2 ) Product: 2-(3,3-Dimethylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (3 )

Mechanistic Pathway[2][3][4][5][6][7]

-

Hydrazone Formation: Acid-catalyzed condensation of ketone 1 and hydrazine 2 .[2]

-

Ene-Hydrazine Tautomerization: Isomerization to the enamine form.[1][3]

-

[3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.

-

Cyclization & Aromatization: Intramolecular nucleophilic attack and elimination of NH₃.[4]

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis applied to piperidone precursors.

Experimental Protocols

Two protocols are provided.[1][5][3][6][7][8][9][10][11] Method A is the standard procedure using alcoholic acid, suitable for most scale-ups. Method B utilizes Polyphosphoric Acid (PPA) for difficult substrates where higher temperatures are required to drive the rearrangement.

Pre-requisite: Precursor Synthesis

If compound 1 is not commercially available, synthesize as follows:

-

Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) in DCM.

-

Add Triethylamine (2.5 eq) and cool to 0°C.

-

Dropwise add 3,3-dimethylbutanoyl chloride (1.1 eq).

-

Stir at RT for 4h. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate.

Method A: Glacial Acetic Acid / HCl (Preferred)

Scale: 10 mmol | Time: 3-5 Hours

Reagents

-

1-(3,3-Dimethylbutanoyl)piperidin-4-one (1 ): 1.97 g (10 mmol)

-

Phenylhydrazine Hydrochloride: 1.59 g (11 mmol, 1.1 eq)

-

Glacial Acetic Acid: 20 mL

-

Conc. HCl: 2 mL (Catalyst)

Step-by-Step Workflow

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with 1 and Phenylhydrazine HCl. Add Glacial Acetic Acid.[5][8][11]

-

Note: The mixture may be heterogeneous initially.

-

-

Acidification: Add Conc. HCl dropwise.

-

Reaction: Heat the mixture to reflux (approx. 118°C) .

-

Observation: The solution typically turns dark orange/brown.

-

Monitoring: Check TLC (5% MeOH in DCM) after 3 hours. Look for the disappearance of the hydrazone spot (often fluorescent).

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water.

-

Basification: Carefully basify the slurry to pH ~9-10 using 40% NaOH solution or solid Na₂CO₃.

-

Critical: Maintain temperature <20°C with an ice bath to prevent amide hydrolysis.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Polyphosphoric Acid (PPA) Cyclization

Use case: If Method A yields incomplete conversion due to the steric bulk of the tert-butyl group.

-

Hydrazone Formation: First, reflux ketone 1 and phenylhydrazine (free base) in Ethanol for 1h. Evaporate solvent to isolate the crude hydrazone.

-

Cyclization: Add PPA (10 g per 1 g hydrazone) to the crude residue.

-

Heating: Heat to 100-110°C with mechanical stirring for 2 hours.

-

Caution: The mixture will be very viscous.

-

-

Workup: Pour the hot syrup onto crushed ice (exothermic!). Stir until PPA dissolves. Basify and extract as in Method A.

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| Yield (Method A) | 65 - 80% |

| Yield (Method B) | 50 - 70% (Lower due to handling losses) |

| ¹H NMR (DMSO-d₆) | Indole NH (~10.8 ppm, s), Aromatic (7.0-7.5 ppm, m), Piperidine CH₂ (2.8-3.8 ppm), t-Butyl (1.0 ppm, s), Methylene (2.3 ppm, s). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydrazone Formation | Ensure Phenylhydrazine is fresh (not oxidized/dark). Increase reflux time. |

| Deacylation | Acid too strong / Heat too high | Use Method A but reduce HCl amount. Ensure workup pH adjustment is done cold. |